4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid

Description

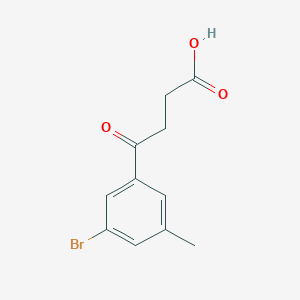

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid (CAS: 898767-43-6) is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at position 3 and a methyl group at position 3. The molecule contains a four-carbon chain terminating in a ketone (oxo) group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol and a purity of 97% . This compound is structurally classified as a γ-keto acid, a class known for their roles in metabolic pathways and pharmaceutical applications.

Properties

IUPAC Name |

4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLJYZHZGVNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645388 | |

| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-43-6 | |

| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Methylphenyl Derivatives

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.

- Conditions: The bromination is often carried out in the presence of a catalyst or under UV light to facilitate electrophilic aromatic substitution.

- Outcome: Selective bromination at the 3-position relative to the methyl group, yielding 3-bromo-5-methylphenyl intermediates.

Friedel-Crafts Acylation

- Reagents: Succinic anhydride is used as the acylating agent.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) catalyze the reaction.

- Conditions: The reaction is typically performed at low temperatures (0–5°C) to minimize side reactions.

- Mechanism: The aromatic ring undergoes electrophilic substitution with the acyl group, forming the 4-oxobutyric acid backbone attached to the brominated phenyl ring.

- Yield Optimization: Using stoichiometric amounts of AlCl3 and temperature control reduces over-acylation and ring deactivation, improving yields.

Purification

- Techniques: Recrystallization from ethanol or ethyl acetate and column chromatography using silica gel.

- Solubility: The compound is insoluble in water but soluble in polar organic solvents, facilitating purification.

- Chromatography: Gradient elution with hexane and ethyl acetate (70:30 to 50:50) effectively separates the product from brominated byproducts.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Br2 or NBS, catalyst or UV light | Selective 3-bromo substitution |

| Friedel-Crafts Acylation | Succinic anhydride, AlCl3, 0–5°C | Controls over-acylation, improves yield |

| Purification | Recrystallization (ethanol/ethyl acetate), silica gel chromatography | Exploits solubility differences |

- Catalyst Optimization: Using stoichiometric AlCl3 enhances electrophilicity of the acylating agent, improving reaction efficiency.

- Temperature Control: Maintaining low temperatures during acylation minimizes side reactions and degradation.

- Protecting Groups: Temporary protection of carboxylic acid groups as esters can prevent undesired interactions during synthesis.

- Continuous Flow Reactors: Industrial methods increasingly use continuous flow technology to improve reaction control, scalability, and yield.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and carboxylic acid protons (δ 10–12 ppm).

- ^13C NMR confirms ketone (~200 ppm) and carboxylic acid (~170 ppm) carbons.

- Mass Spectrometry (MS): Molecular ion peak at m/z 271 corresponding to C11H11BrO3^+.

- Infrared Spectroscopy (IR): Characteristic C=O stretching near 1700 cm⁻¹ and O-H stretching between 2500–3000 cm⁻¹.

- Use appropriate personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in well-ventilated fume hoods to avoid inhalation of brominated aromatic vapors.

- In case of skin or eye contact, rinse thoroughly with water for 10–15 minutes.

The preparation of 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid is a well-established multi-step process involving selective bromination of methyl-substituted phenyl rings followed by Friedel-Crafts acylation with succinic anhydride. Optimization of catalysts, temperature, and purification methods is critical to achieving high yields and purity. Industrial scale-up benefits from continuous flow reactors and automated systems. The compound’s synthesis is supported by comprehensive characterization techniques ensuring structural confirmation and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H11BrO3

- Molecular Weight : 273.11 g/mol

- CAS Number : 898767-43-6

The compound features a bromo-substituted aromatic ring and a ketone functional group, which contribute to its reactivity and potential interactions within biological systems.

Chemistry

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound has been utilized in studies related to:

- Enzyme Inhibition : It can act as a probe to investigate biological pathways by inhibiting specific enzymes.

- Anticancer Activity : The compound has shown significant anticancer properties, inducing apoptosis in various cancer cell lines. For example, studies have demonstrated its ability to inhibit cell proliferation in breast cancer cells by modulating apoptotic markers such as caspases and Bcl-2 family proteins.

Pharmacological Research

Research indicates that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the effectiveness of this compound:

-

Breast Cancer Cell Lines :

- A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 20 µM.

-

Inflammation Models :

- In animal models of inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism by which 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying the structure of target molecules.

Comparison with Similar Compounds

4-(4-Bromo-2-methylphenyl)-4-oxobutyric Acid (CAS: 898767-28-7)

- Structural Difference : Bromine at position 4 and methyl at position 2 on the phenyl ring.

- Both compounds share the molecular formula C₁₁H₁₁BrO₃ but differ in substituent arrangement .

4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid (CAS: 32808-51-8)

- Structural Difference : Cyclohexyl and chlorine substituents replace bromine and methyl groups.

- Applications : Marketed as Esfar , this compound is synthesized using phenylcyclohexane and succinic anhydride. The cyclohexyl group enhances lipophilicity, likely improving membrane permeability compared to the bromo-methyl derivative .

4-(2,3-Dichlorophenyl)-4-oxobutyric Acid

- Structural Difference : Two chlorine atoms at positions 2 and 3 on the phenyl ring.

Functional Derivatives in Drug Development

Menbutone (4-(4-Methoxynaphthalen-1-yl)-4-oxobutyric Acid)

- Structural Difference : A methoxynaphthalene group replaces the bromo-methylphenyl moiety.

- Applications : Acts as a choleretic and cholagogue agent, enhancing gastrointestinal motility. The naphthalene system likely contributes to enhanced π-π stacking interactions in biological targets compared to simpler phenyl derivatives .

Fenbufen (4-(4-Biphenylyl)-4-oxobutyric Acid)

- Structural Difference : A biphenyl group replaces the bromo-methylphenyl unit.

- Applications: A non-steroidal anti-inflammatory drug (NSAID) with improved solubility and bioavailability due to the biphenyl system’s planar structure .

Positional Isomers and Halogen Variations

4-(4-Iodophenyl)-4-oxobutyric Acid (CAS: 194146-02-6)

4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric Acid (CAS: 5101-00-8)

- Structural Difference : Methoxy groups at positions 3, 4, and 4.

- Properties : Increased hydrophilicity (logP reduction) and a higher boiling point (449.9°C predicted) compared to the bromo-methyl analog, making it suitable for aqueous-phase reactions .

Comparative Data Table

Biological Activity

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a bromo-substituted aromatic ring and a ketone functional group, which contribute to its reactivity and interaction with biological systems. Its structure can be summarized as follows:

- Molecular Weight : 273.11 g/mol

- CAS Number : 898767-43-6

- Chemical Structure :

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating the expression of apoptotic markers such as caspases and Bcl-2 family proteins .

The mechanism of action of this compound involves several pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival, thus promoting apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and subsequent apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was found to downregulate pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Breast Cancer Cell Lines : In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM.

- Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Protein kinase inhibition, ROS generation |

| 4-Chloro-2-methoxyimino-3-oxobutyric acid | Moderate | Low | Enzyme inhibition |

| 2-(4-Bromobenzoyl)oxazole | High | Moderate | Halogen bonding effects |

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation using succinic anhydride and a brominated toluene derivative (e.g., 3-bromo-5-methyltoluene). Key steps include:

Bromination and Methylation: Introduce bromine and methyl groups to the aromatic ring via electrophilic substitution.

Acylation: React the substituted toluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the 4-oxobutyric acid backbone.

Purification: Recrystallize the product using ethanol or ethyl acetate, leveraging its solubility properties (insoluble in water, soluble in polar organic solvents) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm, multiplet), methyl group (δ 2.3–2.5 ppm, singlet), and carbonyl signals (δ 10–12 ppm for the carboxylic acid).

- ¹³C NMR: Confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups.

- Mass Spectrometry (MS): Molecular ion peak at m/z 271 (C₁₁H₁₁BrO₃⁺) and fragmentation patterns for the bromophenyl moiety.

- IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~2500–3000 cm⁻¹) .

Advanced: How can low yields during the acylation step be mitigated?

Methodological Answer:

Low yields often arise from competing side reactions (e.g., over-acylation or ring deactivation). Solutions include:

Catalyst Optimization: Use stoichiometric AlCl₃ to enhance electrophilicity of the acylating agent.

Temperature Control: Maintain reaction temperatures between 0–5°C to minimize side reactions.

Protecting Groups: Temporarily protect the carboxylic acid group as an ester to prevent undesired interactions .

Advanced: How do substituent effects influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Bromine: Enhances lipophilicity and membrane permeability.

- Methyl Group: Modulates steric hindrance, affecting binding to biological targets.

- Comparative studies with fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutyric acid) reveal altered antimicrobial potency due to electronegativity differences .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of brominated aromatic vapors.

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .

Advanced: How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

- Deuterated Solvents: Use DMSO-d₆ to shift exchangeable protons (e.g., -OH) away from aromatic signals.

- 2D NMR Techniques: Employ COSY or HSQC to assign overlapping proton and carbon signals.

- Dynamic NMR: Analyze temperature-dependent splitting for conformationally flexible groups .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (8:2 v/v) to exploit differential solubility.

- Column Chromatography: Employ silica gel with a gradient elution (hexane:ethyl acetate, 70:30 to 50:50) to separate brominated byproducts .

Advanced: How to design bioactivity assays for evaluating its therapeutic potential?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial: Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays.

- Anticancer: Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies: Use fluorescence microscopy to assess apoptosis induction or ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.